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Compound of Interest

Compound Name: Diethyl glutarate

Cat. No.: B7803786 Get Quote

Spectroscopic Data for Diethyl Glutarate: A
Technical Guide
This guide provides a comprehensive overview of the key spectroscopic data for diethyl
glutarate, a widely used chemical intermediate in various research and development

applications. The information presented herein is intended for researchers, scientists, and drug

development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for diethyl glutarate.

¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for Diethyl Glutarate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

4.12 Quartet 4H -O-CH₂-CH₃

2.35 Triplet 4H -CO-CH₂-CH₂-

1.95 Quintet 2H -CH₂-CH₂-CH₂-

1.25 Triplet 6H -O-CH₂-CH₃

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0 ppm.

¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for Diethyl Glutarate

Chemical Shift (ppm) Assignment

172.9 C=O

60.4 -O-CH₂-CH₃

33.7 -CO-CH₂-CH₂-

20.1 -CH₂-CH₂-CH₂-

14.2 -O-CH₂-CH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of diethyl glutarate shows characteristic

absorption bands for an ester.

Table 3: Characteristic IR Absorption Bands for Diethyl Glutarate
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Wavenumber (cm⁻¹) Intensity Assignment

2982 Strong C-H stretch (alkane)

1736 Strong C=O stretch (ester)

1175 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. Electron ionization (EI) of diethyl glutarate results in

fragmentation of the molecule, providing valuable structural information. The molecular weight

of diethyl glutarate is 188.22 g/mol .[1]

Table 4: Major Fragment Ions in the Mass Spectrum of Diethyl Glutarate

m/z Proposed Fragment

143 [M - OCH₂CH₃]⁺

115 [M - COOCH₂CH₃]⁺

114 [M - CH₂COOCH₂CH₃]⁺

Fragmentation Pathway
The fragmentation of diethyl glutarate upon electron ionization follows characteristic pathways

for esters. The following diagram illustrates a plausible fragmentation pathway leading to the

major observed ions.
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Mass Spectrometry Fragmentation Pathway of Diethyl Glutarate

Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
A solution of diethyl glutarate was prepared in deuterated chloroform (CDCl₃) with

tetramethylsilane (TMS) added as an internal standard. Both ¹H and ¹³C NMR spectra were

recorded on a Bruker DPX-300 spectrometer operating at 300.1 MHz for ¹H and 75.5 MHz for

¹³C nuclei.[2] The data was processed using standard Fourier transform algorithms.

IR Spectroscopy
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The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin

liquid film of neat diethyl glutarate was prepared by placing a drop of the sample between two

potassium bromide (KBr) salt plates.[3] The spectrum was recorded over the range of 4000-

400 cm⁻¹.[3]

Mass Spectrometry
The mass spectrum was obtained using a mass spectrometer equipped with an electron

ionization (EI) source.[4] The sample was introduced into the ion source, where it was

bombarded with electrons with an energy of 70 eV. The resulting positively charged fragments

were accelerated and separated by a mass analyzer to generate the mass spectrum.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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